molecular formula C16H16N2O2 B2517572 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 444588-09-4

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2517572
CAS RN: 444588-09-4
M. Wt: 268.316
InChI Key: AGFPKVWDPOICML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Organocatalytic Synthesis of Tetrahydroisoquinoline Alkaloids

The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines is a significant area of study due to their biological relevance. A general procedure has been developed that utilizes organocatalytic, regio- and enantioselective Pictet-Spengler reactions. This method achieves high enantiomeric excesses (86-92% ee) and involves the reaction of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes. The synthesis is further optimized by the presence of an o-nitrophenylsulfenyl group and MOM-protection on the catechol part of the tetrahydroisoquinoline ring. This approach has been successfully applied to synthesize a range of biologically and pharmaceutically relevant alkaloids, demonstrating its versatility .

Chemical and Spectral Analysis of Nitro-Substituted Quinazolines

The study of nitro-substituted quinazolines, including 6- and 7-nitro-2-benzyl derivatives, has led to the development of various compounds through condensation reactions. These compounds are synthesized by reacting nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines. The nitro derivatives are obtained by refluxing nitro-N-phenylacetylanthranilic acids with acetic anhydride. Further chemical reactions, such as oxidation and condensation with benzaldehyde, yield benzoyl and phenylstyryl derivatives. Interestingly, these nitro-substituted quinazolines do not undergo oxidation with alkaline permanganate, and their UV spectra have been thoroughly studied .

Domino Synthesis of Functionalized Tetrahydroisoquinolines

A novel one-pot synthesis method has been developed for the creation of highly functionalized tetrahydroisoquinolines. This method involves the reaction of 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine. The process is characterized by the formation of three CC bonds, resulting in a new benzene ring. The proposed mechanism includes a domino sequence of Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This efficient synthesis route highlights the potential for rapid construction of complex molecules .

Redox Condensation and Auto-Catalyzed Redox Cascade

An unexpected auto-catalyzed redox cascade has been observed in the synthesis of fused benzimidazoles. This process involves the heating of o-halonitrobenzenes with tetrahydroisoquinolines, which serve multiple roles in the reaction. Tetrahydroisoquinolines act as a building block, base, and a double hydride donor. The cascade includes aromatic substitution, reduction of the nitro group, oxidation of the α-methylene group, and condensation. This practical synthesis route offers a simplified approach to constructing fused benzimidazoles .

Scientific Research Applications

Organocatalytic Synthesis of Tetrahydroisoquinoline Alkaloids

A study demonstrates an organocatalytic, enantioselective approach to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, relevant to biological and pharmaceutical research. This synthesis utilizes Pictet-Spengler reactions, showcasing the chemical's utility in creating complex molecules with potential bioactivity (Ruiz-Olalla et al., 2015).

Redox-Annulations for Tetrahydroprotoberberines

Another study explores redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with ortho-(nitromethyl)benzaldehyde. This process, facilitated by benzoic acid, leads to tetrahydroprotoberberines, highlighting a pathway for synthesizing complex heterocycles without redox reactions, expanding the scope of synthetic methods available for tetrahydroisoquinoline derivatives (Rickertsen et al., 2020).

Metal-Free Carbon-Carbon Bond Forming Reactions

Research into the oxidative functionalization of benzylic C-H bonds in tetrahydroisoquinolines indicates the possibility of C-C bond forming reactions under metal-free conditions. These reactions, accelerated by acetic acid, showcase the chemical's role in synthesizing novel compounds with potential for further biological testing (Ueda et al., 2014).

Synthesis of Novel Functionalized Derivatives

A domino protocol has been developed for the synthesis of highly functionalized tetrahydroisoquinolines, including the 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. This protocol involves the creation of a new benzene ring through a sequence of reactions, highlighting the versatility and synthetic utility of tetrahydroisoquinoline derivatives in creating complex molecular architectures (Balamurugan et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are various infective pathogens and neurodegenerative disorders . This compound is part of a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines form an important class .

Mode of Action

This compound interacts with its targets by exerting diverse biological activities . The compound’s interaction with its targets leads to changes that result in the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of infective pathogens and the progression of neurodegenerative disorders . The downstream effects of these interactions include the disruption of pathogen proliferation and the slowing of neurodegenerative disease progression .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of essential biological processes in infective pathogens, leading to their inhibition . In the context of neurodegenerative disorders, the compound’s action results in the mitigation of disease symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the catabolism of monoamines such as dopamine. This compound has been shown to inhibit MAO, leading to increased levels of dopamine and other monoamines . This inhibition can have significant implications for neurological functions and disorders.

Additionally, this compound interacts with dopamine receptors, particularly the D2 receptor, modulating dopamine signaling pathways . This interaction can affect various physiological processes, including mood regulation, motor control, and reward mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in certain cell types by elevating the levels of pro-apoptotic proteins such as Bax and reducing the levels of anti-apoptotic proteins like Bcl-xl . This apoptotic effect is particularly relevant in the context of cancer research, where inducing cell death in malignant cells is a desired outcome.

Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions.

Additionally, this compound can act as an antagonist at dopamine receptors, particularly the D2 receptor . By blocking these receptors, it can inhibit dopamine signaling, which has implications for conditions such as schizophrenia and Parkinson’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase and persistent alterations in dopamine levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and improve mood by increasing dopamine levels . At higher doses, it can induce neurotoxicity and cause adverse effects such as motor dysfunction and behavioral changes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes, influencing their activity and contributing to the overall pharmacological effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the dopamine transporter, facilitating its uptake into dopaminergic neurons . This selective distribution is crucial for its targeted effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . It can accumulate in these compartments, where it exerts its effects on monoamine oxidase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular metabolism and energy production.

properties

IUPAC Name

2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFPKVWDPOICML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of [2-[2-[(methylsulfonyl)oxy]ethyl]-5-nitrophenyl]methyl methanesulfonate (Step 1, 1.75 g, 4.95 mmol) in CH2Cl2 (25 mL) under N2 is treated with benzylamine (2.70 mL, 24.75 mmol), and the resulting mixture is stirred at ambient temperature for 24 hrs and then washed with water (20 mL) and brine (10 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product is then chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with EtOAc/heptane (10/90), and those fractions with an Rf=0.32 by TLC (EtOAc/hexane, 25/75) are pooled and concentrated to give 1.33 g (100%) of the title compound as an orange solid, mp 85-86° C.
Name
[2-[2-[(methylsulfonyl)oxy]ethyl]-5-nitrophenyl]methyl methanesulfonate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Name
CS(=O)(=O)OCCc1ccc([N+](=O)[O-])cc1COS(C)(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.